molecular formula C11H19NO4 B565023 (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester CAS No. 186508-94-1

(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester

Cat. No.: B565023
CAS No.: 186508-94-1
M. Wt: 229.276
InChI Key: NQTYMGFSEOSJKM-BDAKNGLRSA-N
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Description

(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester is a chiral compound with significant importance in organic chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester typically involves asymmetric synthesis techniques. One common method is the bioasymmetric catalysis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate to (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductases . This method offers high stereoselectivity, catalytic activity, and relatively mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of self-sufficient biocatalysts based on carbonyl reductase and NADP+ co-immobilization strategies. This approach allows for in situ cofactor regeneration, achieving high enantioselectivity and yield .

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. By inhibiting or activating these targets, it can modulate various biochemical pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5S)-6-Chloro-3,5-dihydroxyhexanoate
  • Tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate

Uniqueness

(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester stands out due to its specific stereochemistry, which imparts unique properties and reactivity

Properties

IUPAC Name

tert-butyl (3S,5R)-6-cyano-3,5-dihydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8-9,13-14H,4,6-7H2,1-3H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTYMGFSEOSJKM-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(CC#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C[C@@H](CC#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675780
Record name tert-Butyl (3S,5R)-6-cyano-3,5-dihydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186508-94-1
Record name tert-Butyl (3S,5R)-6-cyano-3,5-dihydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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